

# Application Notes: (Z-DEVD)2-Rh110 Assay in 96-Well Plate Format

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## Compound of Interest

Compound Name: (Z-Asp-Glu-Val-Asp)2-Rh110

Cat. No.: B15551144

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## Introduction

The (Z-DEVD)2-Rh110 assay is a highly sensitive and specific method for detecting the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway. Apoptosis, or programmed cell death, is a critical process in normal development and tissue homeostasis.[1] [2] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and neurodegenerative disorders.[1] This application note provides a detailed protocol for utilizing the (Z-DEVD)2-Rh110 substrate in a 96-well plate format, suitable for high-throughput screening of apoptosis inducers and inhibitors.

## Principle of the Assay

The assay utilizes the fluorogenic substrate (Z-DEVD)2-R110, a derivative of rhodamine 110 (R110).[3][4] The substrate consists of two DEVD (Asp-Glu-Val-Asp) tetrapeptides linked to the amino groups of R110.[4] This configuration renders the molecule non-fluorescent.[3][5] In the presence of active caspase-3 or caspase-7, the DEVD sequence is recognized and cleaved.[6] [7] This enzymatic cleavage occurs in a two-step process, first yielding a fluorescent monoamide intermediate and then the highly fluorescent R110 molecule.[3] The resulting fluorescence intensity is directly proportional to the amount of active caspase-3/7 in the sample and can be measured using a fluorescence plate reader.[6][8]

Key Features:

- **High Sensitivity:** R110-based substrates are among the most sensitive fluorimetric indicators for caspase activity.[5][6]
- **Specificity:** The DEVD sequence is a preferred substrate for caspase-3 and caspase-7.[6][7]
- **Continuous Monitoring:** The assay allows for real-time kinetic measurement of enzyme activity.
- **High-Throughput Compatibility:** The 96-well plate format is ideal for screening large numbers of samples.[9]

## Applications

- **Screening for Apoptosis Inducers:** Identification of compounds that activate the caspase cascade is crucial for cancer drug discovery.
- **Evaluating Drug Efficacy:** Assessing the effectiveness of therapeutic agents designed to induce apoptosis in cancer cells.
- **Toxicity Studies:** Determining the apoptotic potential of new chemical entities in drug development.
- **Basic Research:** Investigating the mechanisms of apoptosis and the roles of caspase-3 and -7 in various cellular processes.

## Data Presentation

The following tables provide examples of how to structure quantitative data obtained from a (Z-DEVD)2-Rh110 assay.

Table 1: Caspase-3/7 Activity in Response to an Apoptosis Inducer

| Treatment Concentration (μM) | Mean Fluorescence (RFU) | Standard Deviation | Fold Change vs. Control |
|------------------------------|-------------------------|--------------------|-------------------------|
| 0 (Control)                  | 1520                    | 125                | 1.0                     |
| 0.1                          | 3890                    | 210                | 2.6                     |
| 1                            | 8750                    | 450                | 5.8                     |
| 10                           | 15600                   | 890                | 10.3                    |
| 100                          | 16100                   | 920                | 10.6                    |

Table 2: Inhibition of Caspase-3/7 Activity by a Test Compound

| Inhibitor Concentration (μM) | Mean Fluorescence (RFU) | Standard Deviation | % Inhibition |
|------------------------------|-------------------------|--------------------|--------------|
| 0 (No Inhibitor)             | 15500                   | 850                | 0            |
| 0.01                         | 13200                   | 710                | 14.8         |
| 0.1                          | 8100                    | 430                | 47.7         |
| 1                            | 3500                    | 210                | 77.4         |
| 10                           | 1800                    | 150                | 88.4         |

## Experimental Protocols

### Materials

- Black, clear-bottom 96-well plates
- (Z-DEVD)2-R110 substrate
- Cell culture medium
- Phosphate-Buffered Saline (PBS)

- Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA)
- Apoptosis-inducing agent (positive control)
- Caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO) (optional)
- Fluorescence microplate reader with excitation at ~490 nm and emission at ~520 nm.[9]

## Protocol 1: Endpoint Assay in Adherent Cells

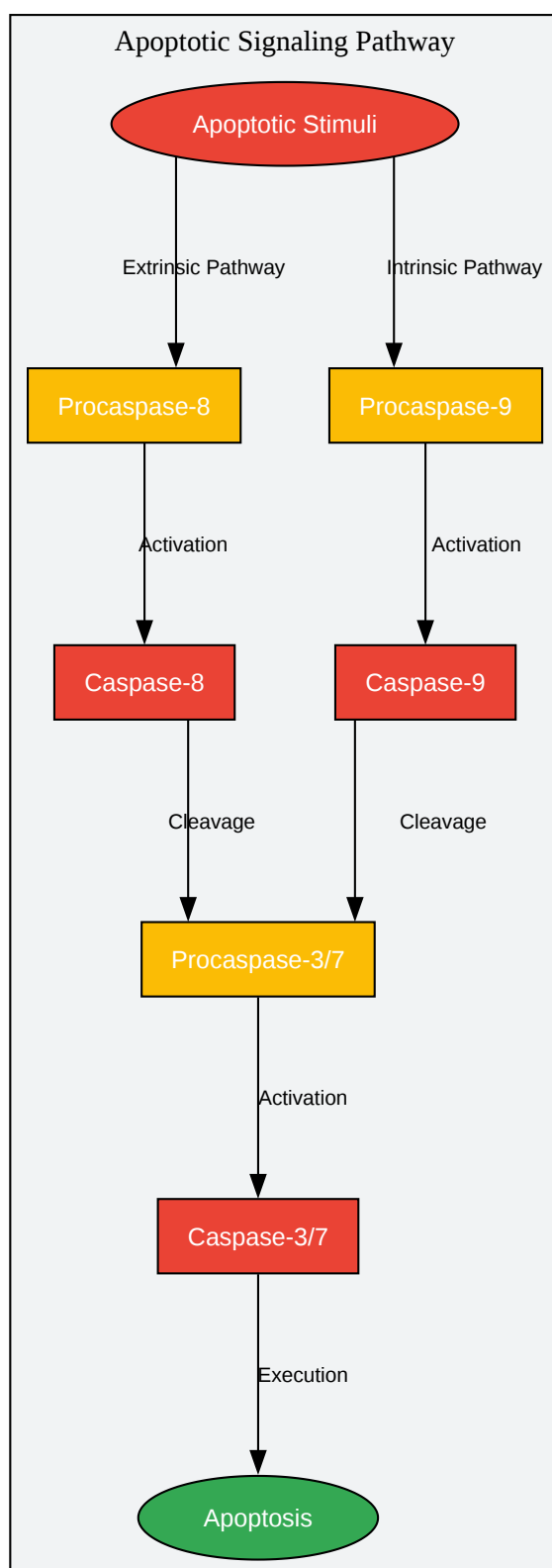
- Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom plate at a density of  $1 \times 10^4$  to  $5 \times 10^4$  cells per well in 100  $\mu$ L of culture medium. Incubate overnight to allow for cell attachment.
- Compound Treatment: Treat cells with test compounds or an apoptosis-inducing agent at various concentrations. Include untreated wells as a negative control. Incubate for the desired period (e.g., 4-24 hours).
- Prepare Assay Reagent: Prepare the 2X Caspase-3/7 assay solution. For example, mix 50  $\mu$ L of 10 mM (Z-DEVD)2-R110 stock solution, 100  $\mu$ L of 1M DTT, 400  $\mu$ L of 100 mM EDTA, and 10 mL of 20 mM Tris Buffer (pH 7.4).[8]
- Cell Lysis and Substrate Addition: Remove the culture medium and add 50  $\mu$ L of Cell Lysis Buffer to each well. Incubate for 10-15 minutes at room temperature with gentle shaking. Add 50  $\mu$ L of the 2X Caspase-3/7 assay solution to each well.
- Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 490 nm and emission at approximately 520 nm.

## Protocol 2: Kinetic Assay in Suspension Cells

- Cell Seeding: Seed suspension cells in a 96-well black, clear-bottom plate at a density of  $5 \times 10^4$  to  $2 \times 10^5$  cells per well in 50  $\mu$ L of culture medium.

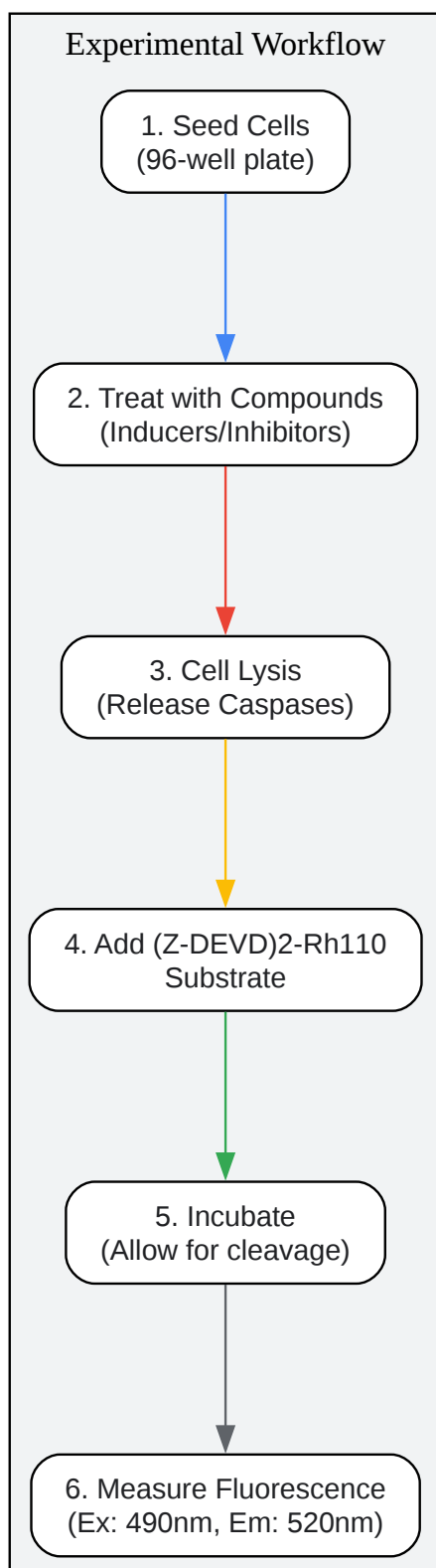
- **Prepare Assay Reagent:** Prepare the Caspase-3/7 assay reagent containing the (Z-DEVD)2-R110 substrate in an appropriate assay buffer.
- **Compound Treatment and Assay Initiation:** Add 50  $\mu$ L of the assay reagent containing the test compounds or apoptosis inducer to each well.
- **Kinetic Measurement:** Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. Measure the fluorescence at regular intervals (e.g., every 5-10 minutes) for a desired duration (e.g., 2-6 hours) with excitation at ~490 nm and emission at ~520 nm.

## Mandatory Visualization



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Caption: Simplified signaling pathway of apoptosis leading to the activation of Caspase-3/7.



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Caption: Step-by-step experimental workflow for the (Z-DEVD)2-Rh110 assay.

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